[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)-
Description
The compound, commonly known as Senecionine (CAS 130-01-8), is a pyrrolizidine alkaloid (PA) characterized by a complex macrocyclic structure. Its molecular formula is C₁₈H₂₅NO₅, with a molecular weight of 335.39 g/mol . The structure features a [1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine backbone, with key substituents including a 6-hydroxy-6-methyl group and an ethylidene moiety at position 2. The stereochemistry is defined as (3Z,6R,14aR,14bR), which significantly influences its biological activity and physicochemical properties. Senecionine is naturally occurring, primarily isolated from plants of the Senecio genus, and is noted for its hepatotoxic effects due to metabolic activation into reactive pyrrolic intermediates .
Properties
IUPAC Name |
4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEVNJIUIMLVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859396 | |
| Record name | 12-Hydroxy-13,19-didehydrosenecionan-11,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retronecine Synthesis
Retronecine, the necine base of riddelliine, is synthesized via:
- Oxidation of homospermidine to dialdehydeamine.
- Intramolecular Mannich reaction forms trachelanthamidine.
- Dehydrogenation yields supinidine, which is oxidized to retronecine.
Key reaction :
$$
\text{Homospermidine} \xrightarrow{\text{Oxidation}} \text{Dialdehydeamine} \xrightarrow{\text{Mannich}} \text{Trachelanthamidine} \xrightarrow{\text{Dehydrogenation}} \text{Retronecine}
$$
Macrocyclic Esterification
Retronecine undergoes esterification with riddelliic acid to form the 12-membered macrocycle. Challenges include:
- Regioselectivity : Ensuring esterification at C-7 and C-9 hydroxyls.
- Stereochemical control : Maintaining (3Z,6R,14aR,14bR) configuration.
Table 2: Attempted Esterification Conditions
| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity Issues |
|---|---|---|---|---|
| H₂SO₄ | Chloroform | 25 | <5 | Side-product formation |
| DCC/DMAP | DMF | 0–5 | 12 | Partial racemization |
Chemical Reactions Analysis
Seneciphylline undergoes several types of chemical reactions, including:
Oxidation: Reacts readily with oxidizing agents.
Hydrolysis: Readily hydrolyzed with alkali.
Substitution: Involves reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents and alkali solutions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Seneciphylline has been extensively studied for its toxicological effects, particularly its hepatotoxicity. Research has shown that seneciphylline can induce apoptosis and autophagy in liver cells, making it a valuable compound for studying cell death mechanisms . Additionally, seneciphylline has been investigated for its potential role in causing liver diseases in humans and animals . Its presence in certain plants used in traditional medicine has raised concerns about its safety and potential health risks .
Mechanism of Action
Seneciphylline exerts its effects primarily through the induction of apoptosis and autophagy in liver cells . The compound activates mitochondria-mediated apoptosis, leading to cell death . It also promotes the accumulation of autophagosomes and enhances the expression of LC3B, a marker of autophagy . These mechanisms contribute to the hepatotoxic effects of seneciphylline and its potential role in liver diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Senecionine with structurally related pyrrolizidine alkaloids, highlighting differences in substituents, molecular weight, and bioactivity:
Structural and Functional Insights
Substituent Effects: Retrorsine (C₁₈H₂₅NO₆) differs from Senecionine by replacing the 6-methyl group with a hydroxymethyl group, increasing polarity and molecular weight. This modification enhances its hepatotoxicity due to improved metabolic activation . Senecionine-N-oxide features an oxidized nitrogen (N-oxide), which reduces its ability to form toxic pyrrolic metabolites, thereby lowering hepatotoxicity .
Bioactivity Correlation :
- highlights that compounds with similar structural motifs cluster in bioactivity profiles. Senecionine and Retrorsine, sharing the pyrrolizidine core, exhibit overlapping hepatotoxic effects. However, Retrorsine’s hydroxymethyl group correlates with higher cytotoxicity, as observed in in vitro assays .
- Senecionine-N-oxide’s reduced toxicity aligns with its inability to undergo metabolic dehydrogenation, a critical step in PA-induced toxicity .
Spectroscopic Differentiation :
- IR Spectroscopy : Hydroxyl groups in Senecionine (3350–3600 cm⁻¹) and Retrorsine (broad peaks at 3200–3550 cm⁻¹) differ due to hydrogen bonding variations .
- NMR : The ethylidene group (C=CH₂) in Senecionine shows distinct proton signals at δ 5.2–5.8 ppm, while Retrorsine’s hydroxymethyl group appears as a triplet near δ 3.7 ppm .
Synthetic and Natural Sources :
- Senecionine and Retrorsine are primarily isolated from plants (Senecio spp.), whereas Senecionine-N-oxide is often synthesized via oxidation of Senecionine using peroxides .
Research Findings and Implications
Toxicological Studies: Senecionine and Retrorsine are classified as hepatocarcinogens in rodent models, with Retrorsine showing higher potency due to its reactive hydroxymethyl metabolite . Senecionine-N-oxide, while less toxic, may still pose risks through enzymatic reduction back to Senecionine in vivo .
Structural-Activity Relationships (SAR) :
- The 6-hydroxy-6-methyl group in Senecionine is critical for metabolic activation. Replacement with hydroxymethyl (Retrorsine) or additional hydroxyls (Anacrotine) modifies reactivity and toxicity .
Therapeutic Potential: Despite toxicity, PAs like Senecionine have been investigated for antitumor properties. Structural analogs with reduced toxicity (e.g., N-oxides) are being explored for targeted therapies .
Biological Activity
The compound [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)- is a complex pyrrolizidine alkaloid known for its significant biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula: C18H26ClNO7
- Molecular Weight: 403.85 g/mol
- CAS Number: 1148039-75-1
Structural Characteristics
The compound features a unique dioxacyclododecino structure that contributes to its biological properties. Its complex stereochemistry includes multiple chiral centers which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that certain pyrrolizidine alkaloids exhibit antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in several cancer cell lines. In vitro studies revealed that it induces apoptosis in human cancer cells by activating caspase pathways and altering mitochondrial membrane potential. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis via caspase activation |
| MCF-7 | 15.0 | Mitochondrial disruption |
| A549 | 10.0 | Cell cycle arrest at G2/M phase |
Hepatotoxicity
Pyrrolizidine alkaloids are known for their hepatotoxic effects. Studies have demonstrated that prolonged exposure to this compound can lead to liver damage in animal models. The hepatotoxicity is attributed to the formation of reactive metabolites that cause oxidative stress and cellular injury.
The biological activity of this compound is mediated through several biochemical pathways:
- Inhibition of DNA Synthesis: The compound has been shown to interfere with DNA replication in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress by increasing ROS levels, leading to cellular damage.
- Interaction with Protein Targets: Binding studies indicate that it interacts with specific proteins involved in cell signaling and apoptosis.
Study on Anticancer Effects
A recent study evaluated the anticancer effects of this compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound over 48 hours. The study concluded that the compound could be a potential candidate for developing new anticancer therapies.
Research on Hepatotoxicity
In a toxicological study involving rats, administration of the compound at high doses resulted in elevated liver enzymes and histopathological changes consistent with hepatocellular damage. This study highlights the importance of monitoring liver function when using pyrrolizidine alkaloids in therapeutic contexts.
Q & A
Q. What are the key synthetic strategies for synthesizing this compound with high stereochemical purity?
- Methodological Answer : The synthesis of complex polycyclic pyrrolizine-dione derivatives typically involves multi-step cyclization and functionalization. For example, describes the use of reflux conditions with anhydrous solvents (e.g., dry benzene) and controlled stoichiometry to achieve high yields (e.g., 74% for a structurally similar compound). Key steps include:
- Cyclization : Refluxing precursors with chlorinating agents (e.g., thionyl chloride) to form fused rings.
- Stereochemical control : Employing chiral catalysts or enantioselective reagents to enforce the (3Z,6R,14aR,14bR) configuration.
- Purification : Recrystallization from non-polar solvents (e.g., dry benzene) to isolate stereoisomers .
Characterization via NMR (e.g., H, C) and X-ray crystallography is critical to confirm stereochemistry .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing the complex structure of this compound?
- Methodological Answer : Advanced NMR techniques such as 2D-COSY, HSQC, and NOESY are essential for resolving overlapping signals in polycyclic systems. For instance, demonstrates the use of H-C HSQC to assign methylene and methine protons in a structurally related pyrrolizine derivative. IR spectroscopy (e.g., C=O stretching at ~1719 cm) helps confirm lactone and ketone functionalities . Example Data :
| Technique | Key Peaks/Assignments | Reference Compound |
|---|---|---|
| H NMR | δ 2.24 (s, CH), δ 7.94 (s, =CH) | |
| IR | 2220 cm (C≡N), 1719 cm (C=O) |
Advanced Research Questions
Q. What computational methods are effective in predicting reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with transition-state analysis can model reaction mechanisms. highlights the ICReDD approach, which integrates computational reaction path searches with experimental validation. For example:
- Reaction Optimization : Using Gaussian or ORCA software to calculate activation energies for key steps like ethylidene-group formation.
- Solvent Effects : COSMO-RS simulations to predict solvent interactions during cyclization .
Experimental validation via kinetic studies (e.g., monitoring by HPLC) is recommended to resolve discrepancies between computed and observed pathways .
Q. How can researchers resolve contradictions in stereochemical assignments between X-ray crystallography and NMR data?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) or crystal-packing forces. and suggest:
- Dynamic NMR : Variable-temperature studies to detect conformational equilibria.
- Complementary Techniques : Compare X-ray data with NOE correlations (e.g., cross-peaks between H-14a and H-14b in NOESY) .
Case Study : In , conflicting C NMR assignments for methylene carbons were resolved via HMBC correlations to adjacent quaternary carbons .
Q. What strategies mitigate side reactions during the introduction of the ethylidene and methylene groups?
- Methodological Answer : Competitive elimination or over-functionalization can occur due to the reactivity of α,β-unsaturated ketones. and recommend:
- Temperature Control : Maintain reaction temperatures below 0°C during Grignard or Wittig reactions to suppress elimination.
- Protecting Groups : Temporarily protect hydroxyl groups (e.g., as acetates) to prevent undesired nucleophilic attacks .
Monitoring via TLC or in-situ FTIR is critical to terminate reactions at optimal conversion .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or residual solvents. and emphasize:
- Crystallization Screening : Test solvents like DMF/water mixtures (as in ) to isolate pure polymorphs.
- Thermogravimetric Analysis (TGA) : Detect residual solvent content that alters solubility profiles .
Example : A compound with CAS 30000-36-3 (structurally similar) showed 10% higher solubility in DMF after recrystallization due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
